2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid
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Overview
Description
2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is a complex organic compound featuring an imidazole ring, a diazepane ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid typically involves multiple steps, starting with the construction of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The diazepane ring can be synthesized through intramolecular cyclization of amines followed by elimination and aromatization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield partially or fully reduced imidazole derivatives.
Scientific Research Applications
2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the diazepane ring can interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Shares the imidazole and acetic acid moieties but lacks the diazepane ring.
Benzimidazole derivatives: Contain a similar imidazole core but differ in their substitution patterns and additional functional groups.
Uniqueness
2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is unique due to the presence of both the imidazole and diazepane rings, which confer distinct chemical and biological properties. This combination of structural features allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-16(21-17(20-12)14-5-3-2-4-6-14)18(25)22-8-7-19-10-13(11-22)9-15(23)24/h2-6,13,19H,7-11H2,1H3,(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHICJENFMLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CCNCC(C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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